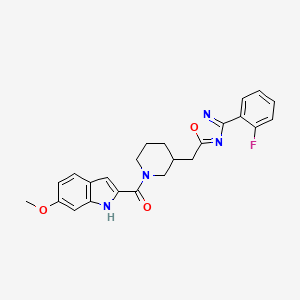

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic small molecule featuring a hybrid scaffold combining a 1,2,4-oxadiazole ring, a piperidine moiety, and a 6-methoxyindole group. The piperidine linker contributes to conformational flexibility, while the 6-methoxyindole group may confer selectivity toward serotonin receptor subtypes or other indole-binding proteins .

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-17-9-8-16-12-21(26-20(16)13-17)24(30)29-10-4-5-15(14-29)11-22-27-23(28-32-22)18-6-2-3-7-19(18)25/h2-3,6-9,12-13,15,26H,4-5,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDGOUSMGHFWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, specifically an oxadiazole and an indole. This combination suggests a potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Overview

The compound features:

- Oxadiazole ring : Known for its broad spectrum of biological activities including anticancer and anti-inflammatory effects.

- Indole moiety : Commonly associated with various pharmacological properties such as analgesic and anti-cancer activities.

- Piperidine linkage : Enhances solubility and bioavailability.

Biological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities. Here are some highlighted findings:

-

Anticancer Activity :

- Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values as low as against certain tumor cell lines .

- A study reported that modifications to oxadiazole structures can lead to enhanced antitumor activity, making them suitable candidates for further drug development .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

- Neuroprotective Potential :

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. The compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values ranging from to depending on the specific derivative tested .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of oxadiazoles. The study found that certain derivatives could effectively inhibit COX enzymes, leading to reduced inflammation markers in vitro .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analog 1: (3-((3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-Triazol-5-yl)methanone (CAS: 1705207-39-1)

Key Differences :

- Heterocyclic Core : The indole moiety is replaced with a 1H-1,2,4-triazole, which may reduce planarity and affect binding to aromatic-rich targets like kinases or GPCRs.

- Molecular Weight : 352.4 g/mol (vs. ~396.4 g/mol for the target compound, estimated based on formula differences).

Implications :

The o-tolyl group increases hydrophobicity compared to the fluoro substituent, which could enhance membrane permeability but reduce solubility. The triazole’s smaller size might limit interactions with deep binding pockets favored by indole-containing compounds .

Structural Analog 2: Methanone,[4,5-dihydro-5-(2-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-62-5)

Key Differences :

- Core Structure : A pyrazoline ring replaces the oxadiazole, introducing a saturated nitrogen-containing ring that may influence conformational dynamics.

- Substituents : The 2-methoxyphenyl group is retained, but the indole and piperidine moieties are absent.

- Molecular Formula : C16H15N3O2 (vs. ~C23H22FN4O3 for the target compound).

Implications :

The pyrazoline core could confer different metabolic stability compared to oxadiazole. The absence of the piperidine linker and indole group likely shifts target selectivity away from neurological targets toward anti-inflammatory or antimicrobial applications .

Structural Analog 3: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone

Key Differences :

- Core Structure : A sulfanylidene-tetrahydro-pyrimidine replaces the oxadiazole-indole system.

- Substituents : A 4-fluorophenyl group and methyl substitution on the pyrimidine ring.

Implications :

The thiopyrimidine core may engage in hydrogen bonding via the sulfanyl group, differing from the oxadiazole’s electrostatic interactions. This compound’s bioactivity is likely distinct, possibly targeting enzymes like dihydrofolate reductase .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Bioactivity Prediction : The target compound’s indole and oxadiazole groups are associated with kinase inhibition (e.g., FLT3, Aurora kinases) and serotonin receptor modulation, as seen in structurally related molecules .

- SAR Insights : Fluorine substitution on phenyl rings enhances metabolic stability and target affinity compared to methyl or methoxy groups . Piperidine linkers improve blood-brain barrier penetration in neuroactive compounds .

- Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo data are unavailable in the evidence, limiting direct mechanistic comparisons.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reaction Conditions : Controlled temperature (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Catalysts like palladium or copper complexes may enhance coupling efficiency .

- Purification : Use preparative HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate intermediates. Recrystallization from ethanol/dichloromethane mixtures improves final product purity .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ NMR spectroscopy .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions, especially the 2-fluorophenyl and 6-methoxyindole moieties .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : For unambiguous stereochemical assignment, if single crystals are obtainable .

Advanced: How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, and solvent controls) to isolate variables .

- Structural Validation : Confirm batch-to-batch compound purity (>95% by HPLC) to rule out impurities skewing results .

- Comparative Analysis : Use structural analogs (e.g., replacing 2-fluorophenyl with chlorophenyl) to assess substituent-specific effects .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substitution : Modify functional groups (e.g., methoxy → ethoxy on indole; fluorophenyl → thiophene) and compare bioactivity .

- Computational Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., kinase domains). Validate with mutagenesis studies .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxadiazole) or hydrophobic (fluorophenyl) interactions using QSAR models .

Advanced: How can solubility limitations in pharmacological assays be addressed?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on methoxyindole) to improve bioavailability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: What computational methods predict target binding and off-target effects?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability .

- Off-Target Screening : Use databases like ChEMBL or PubChem to predict interactions with unrelated targets (e.g., GPCRs) via similarity searching .

- ADMET Prediction : Tools like SwissADME evaluate permeability, CYP inhibition, and toxicity risks .

Advanced: How is target engagement validated in vitro?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon ligand binding .

- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target engagement in live cells .

Advanced: How to design in vivo studies considering metabolic stability?

Methodological Answer:

- Radiolabeling : Synthesize a 14C-labeled version to track distribution and metabolites via LC-MS/MS .

- Liver Microsome Assays : Incubate with human/rodent microsomes to identify major metabolic pathways (e.g., CYP450 oxidation) .

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability (F%) after oral/intravenous administration in rodents .

Advanced: How to confirm stereochemical integrity during synthesis?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration .

- X-ray Diffraction : Resolve crystal structures of intermediates to verify chirality at piperidine and oxadiazole junctions .

Advanced: How to elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic (pH 1–13) conditions. Monitor via LC-MS to identify degradants .

- Stability-Indicating Methods : Develop HPLC methods with photodiode array detection to quantify degradation products .

- Mechanistic Studies : Use isotopic labeling (e.g., 18O in hydrolysis) to trace cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.